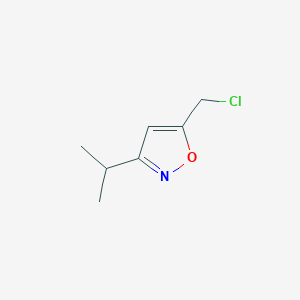
(2,6-ジクロロ-4-メトキシフェニル)メタノール
概要
説明
“(2,6-Dichloro-4-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H8Cl2O2 . It has an average mass of 207.054 Da and a monoisotopic mass of 205.990128 Da .
Molecular Structure Analysis
The molecular structure of “(2,6-Dichloro-4-methoxyphenyl)methanol” consists of 8 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H8Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 .Physical And Chemical Properties Analysis
“(2,6-Dichloro-4-methoxyphenyl)methanol” is a powder that is stored at room temperature . It has a melting point of 78-79 degrees Celsius .作用機序
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its molecular weight (20706 g/mol) suggests that it may be well-absorbed in the body . Its methoxy and hydroxyl groups could potentially undergo Phase II metabolism, leading to the formation of glucuronide or sulfate conjugates .
Result of Action
The molecular and cellular effects of (2,6-Dichloro-4-methoxyphenyl)methanol’s action are currently unknown due to the lack of research on this compound .
実験室実験の利点と制限
(2,6-Dichloro-4-methoxyphenyl)methanol has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, (2,6-Dichloro-4-methoxyphenyl)methanol is a toxic compound and should be handled with care. It is also a hazardous material and should be disposed of properly.
将来の方向性
There are several future directions for the use of (2,6-Dichloro-4-methoxyphenyl)methanol in scientific research. One area of research is the development of new compounds with antitumor activity. Another area of research is the development of new compounds with anti-inflammatory and analgesic effects. In addition, further studies are needed to understand the mechanism of action of (2,6-Dichloro-4-methoxyphenyl)methanol and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, (2,6-Dichloro-4-methoxyphenyl)methanol, or (2,6-Dichloro-4-methoxyphenyl)methanol, is a chemical compound that has been widely used in scientific research. It has been used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects. (2,6-Dichloro-4-methoxyphenyl)methanol has several advantages for use in lab experiments, but it is also a toxic and hazardous material that should be handled with care. There are several future directions for the use of (2,6-Dichloro-4-methoxyphenyl)methanol in scientific research, including the development of new compounds with antitumor activity and further studies to understand its mechanism of action.
科学的研究の応用
この化合物の概要を以下に示します。
基本情報
“(2,6-ジクロロ-4-メトキシフェニル)メタノール”は、CAS登録番号: 86111-47-9を持つ化学化合物です . 分子量は207.06です . この化合物は通常、室温で保管され、粉末状の形態で入手できます .
合成
この化合物は、他の物質の合成に使用されます . しかしながら、詳細な合成経路や結果は容易には入手できません.
安全性情報
この化合物の安全性情報には、H302、H315、H319、H335などのいくつかの危険性に関する記述が含まれています . 予防措置には、P261、P264、P270、P271、P280、P301+P312、P302+P352、P304+P340、P305+P351+P338、P312、P330、P332+P313、P337+P313、P362、P403+P233、P405、P501が含まれます .
薬理活性
“(2,6-ジクロロ-4-メトキシフェニル)メタノール”とは直接関係ありませんが、1,4-DHPsなどの類似の化合物が合成され、様々な薬理活性を有することが判明しています。 これらには、抗癌、気管支拡張、抗糖尿病、神経栄養、抗狭心症などの活性があります .
Safety and Hazards
The safety data sheet (SDS) for “(2,6-Dichloro-4-methoxyphenyl)methanol” indicates that it may be harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化学分析
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Dosage Effects in Animal Models
It is possible that the compound’s effects vary with different dosages, and there may be threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
(2,6-Dichloro-4-methoxyphenyl)methanol may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound could interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
The compound could have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(2,6-dichloro-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPKMEKJXBJIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560872 | |
| Record name | (2,6-Dichloro-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86111-47-9 | |
| Record name | (2,6-Dichloro-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














